![molecular formula C15H18O4 B12522847 Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate CAS No. 671791-98-3](/img/structure/B12522847.png)
Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate is an organic compound with the molecular formula C15H18O4 It is an ester derivative of benzoic acid, featuring two prop-2-en-1-yloxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with prop-2-en-1-yl bromide under basic conditions to introduce the prop-2-en-1-yloxy groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The prop-2-en-1-yloxy groups can facilitate interactions with hydrophobic regions of proteins, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Ethyl 3,5-bis[(diphenylphosphino)oxy]benzoate: Similar structure but with diphenylphosphino groups instead of prop-2-en-1-yloxy groups.
3,5-bis(prop-2-yn-1-yloxy)benzoic acid: Similar structure but with prop-2-yn-1-yloxy groups and a carboxylic acid instead of an ester.
Uniqueness: Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate is unique due to the presence of prop-2-en-1-yloxy groups, which confer specific reactivity and potential biological activity. Its ester functionality also allows for further chemical modifications, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
671791-98-3 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
ethyl 3,5-bis(prop-2-enoxy)benzoate |
InChI |
InChI=1S/C15H18O4/c1-4-7-18-13-9-12(15(16)17-6-3)10-14(11-13)19-8-5-2/h4-5,9-11H,1-2,6-8H2,3H3 |
Clé InChI |
FEJUABOBZNRAAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1)OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


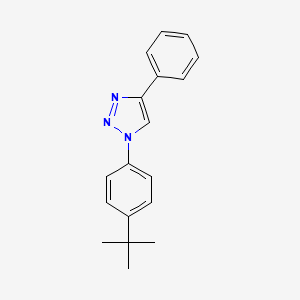
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
silane](/img/structure/B12522793.png)
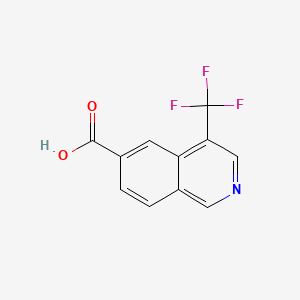
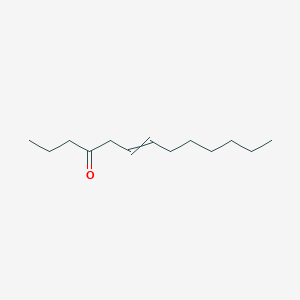
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)


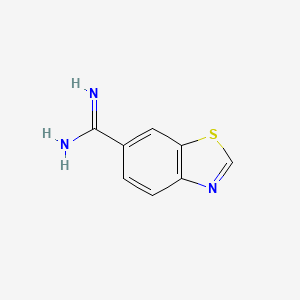

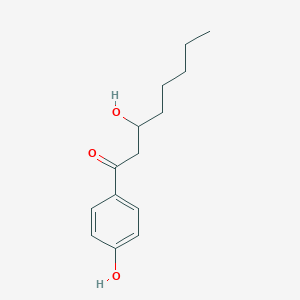
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)

